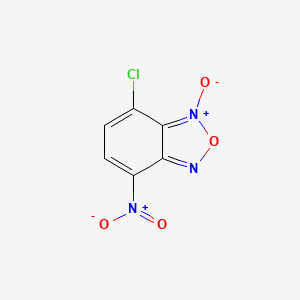

Benzofurazan, 4-chloro-7-nitro-, 3-oxide

Description

Contextual Significance within Heterocyclic Chemistry and Benzofurazan (B1196253) N-Oxides

Heterocyclic N-oxides are a pivotal class of compounds in medicinal and synthetic chemistry, often exhibiting unique biological properties and enhanced reactivity compared to their non-oxidized parent heterocycles. The benzofurazan N-oxide (benzofuroxan) ring system is particularly significant. These compounds are widely recognized as versatile intermediates in the synthesis of more complex heterocycles. nih.gov

The significance of the benzofuroxan (B160326) scaffold is largely tied to two key characteristics:

Biological Activity: Benzofuroxan derivatives have been extensively studied and demonstrate a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, immunosuppressive, and vasorelaxant properties. nih.govbenthamdirect.comeurekaselect.com A primary mechanism for this bioactivity is their ability to act as nitric oxide (NO) donors under physiological conditions, which is a critical signaling molecule in many biological processes. mdpi.comnih.gov

High Reactivity: The benzofuroxan ring is a 10π-electron system that is inherently electron-deficient. This property, often described as "superelectrophilic," makes the ring highly susceptible to nucleophilic attack, rendering these compounds valuable synthons in organic chemistry. mdpi.com

Benzofurazan, 4-chloro-7-nitro-, 3-oxide, by virtue of its structure, is an exemplar of this class, poised at the intersection of high reactivity and potential biological relevance.

Historical Development of Synthetic Methodologies for Related Benzofurazan Systems

The study of benzofuroxans dates back over a century, with the first synthesis of a derivative, 4,6-dinitrobenzofuroxan, reported in 1899. researchgate.net Over the decades, several reliable methods for constructing the core benzofuroxan ring have been established. These synthetic strategies typically involve the formation of the N-oxide-containing heterocyclic ring from a substituted benzene (B151609) precursor.

The most common and historically significant synthetic routes include:

Oxidative Cyclization of o-Nitroanilines: This is a widely used method for preparing benzofuroxans. An ortho-substituted nitroaniline is treated with an oxidizing agent, such as sodium hypochlorite, to induce cyclization and form the furoxan ring. rsc.orgaip.org

Intramolecular Cyclization of o-Azidonitrobenzenes: The thermal or photochemical decomposition of an ortho-azidonitrobenzene derivative can lead to the intramolecular cyclization and formation of the benzofuroxan ring system. rsc.org

Cyclization of N-hydroxy-2-nitroanilines: This method provides a safer alternative to the use of potentially explosive azide (B81097) precursors. rsc.org

These foundational synthetic methodologies have enabled chemists to produce a wide array of substituted benzofuroxans, allowing for systematic studies of their chemical and biological properties.

Structural Features and their General Impact on Chemical Reactivity Profiles

The chemical behavior of this compound is dictated by the interplay of its three key structural components: the benzofuroxan ring system, the chloro substituent, and the nitro group.

Key Structural Features:

| Feature | Description | Impact on Reactivity |

| Benzofuroxan Ring | A bicyclic, 10π-electron aromatic system containing a furoxan (1,2,5-oxadiazole-2-oxide) ring fused to a benzene ring. It exhibits tautomerism, with the N-oxide oxygen rapidly equilibrating between the N-1 and N-3 positions. researchgate.net | Renders the aromatic system highly electron-deficient and thus strongly electrophilic. This is the primary driver of its reactivity. |

| Nitro Group (-NO₂) at C7 | A powerful electron-withdrawing group through both inductive and resonance effects. | Further depletes the electron density of the aromatic ring, significantly enhancing its electrophilicity and activating the ring for nucleophilic attack. |

| Chloro Group (-Cl) at C4 | An electronegative atom that acts as an electron-withdrawing group via induction and is a good leaving group. | Serves as a primary site for Aromatic Nucleophilic Substitution (SNAr) reactions, where it can be readily displaced by a wide range of nucleophiles. mdpi.comnih.gov |

The combined electron-withdrawing effects of the N-oxide, the nitro group, and the chloro group make the benzene ring of this compound exceptionally electrophilic. This high degree of activation facilitates facile SNAr reactions at the 4-position. Furthermore, benzofuroxans are well-known reactants in the Beirut Reaction , a condensation reaction with enamines or enolate anions to yield quinoxaline-1,4-dioxides, highlighting their utility as powerful building blocks in heterocyclic synthesis. researchgate.netyoutube.comresearchgate.net

Overview of Current Research Directions and Gaps in Fundamental Chemistry

Current research on the benzofuroxan class is vibrant and focused primarily on leveraging their unique properties for practical applications. Major research directions include:

Medicinal Chemistry: The synthesis of novel benzofuroxan derivatives and hybrid molecules that combine the benzofuroxan scaffold with other pharmacophores to develop new anticancer and antimicrobial agents. mdpi.comnih.gov

Agricultural Science: The development of benzofuroxan-based compounds as fungicides and agents to improve seed germination. nih.gov

Materials Science: The exploration of highly nitrated benzofuroxans as components of energetic materials, owing to their high density and oxygen balance. consensus.app

Despite the extensive research into the broader benzofuroxan family, there is a conspicuous gap in the scientific literature regarding this compound (CAS 18378-13-7) . While the compound is documented in chemical databases, indicating its synthesis and characterization at some level, it has not been the subject of dedicated study in published research.

The fundamental gaps in knowledge include:

A lack of detailed experimental studies on its specific reaction kinetics and thermodynamic properties.

An absence of reports on its potential biological activities, unlike many of its structural analogues.

Limited use as a documented synthetic intermediate in the literature, despite its apparent potential as a highly reactive electrophile.

This knowledge gap suggests that this compound represents an underexplored area of heterocyclic chemistry. Its unique substitution pattern warrants further investigation to fully characterize its reactivity profile and to explore its potential applications in synthesis, medicine, and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O4/c7-3-1-2-4(9(11)12)5-6(3)10(13)14-8-5/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKPOHLVJRTYGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NO[N+](=C2C(=C1)Cl)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171474 | |

| Record name | Benzofurazan, 4-chloro-7-nitro-, 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.55 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18378-13-7 | |

| Record name | 4-Chloro-7-nitrobenzofurazan 3-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018378137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofurazan, 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofurazan, 4-chloro-7-nitro-, 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-7-NITROBENZOFURAZAN 3-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAK4GQ5BYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Benzofurazan, 4 Chloro 7 Nitro , 3 Oxide and Its Derivatives

Classical Synthetic Routes to the Benzofurazan (B1196253) N-Oxide Core

The construction of the fundamental benzofurazan N-oxide skeleton, also known as benzofuroxan (B160326), is a critical step in the synthesis of 4-chloro-7-nitrobenzofurazan (B127121) 3-oxide. This is typically achieved through multi-step sequences involving the strategic introduction of nitro and chloro functionalities onto an aromatic precursor, followed by the formation of the fused heterocyclic N-oxide ring.

Nitration and Halogenation Reactions

The introduction of nitro and chloro groups onto the aromatic ring is a foundational aspect of the synthesis. These reactions are generally carried out on substituted benzene (B151609) derivatives, with the specific sequence and reaction conditions being crucial for achieving the desired substitution pattern. While a direct, one-pot nitration and halogenation of a simple precursor to yield 4-chloro-7-nitrobenzofurazan 3-oxide is not commonly reported, the principles of electrophilic aromatic substitution are central. The synthesis often starts with a pre-functionalized benzene ring, where directing group effects are exploited to install the chloro and nitro groups in the required 1,2,4- and 1,2,5-positions relative to each other.

Ring-Closure Approaches to the Benzofurazan Skeleton

The formation of the benzofurazan N-oxide ring is a key transformation. A common and effective method for this cyclization is the thermal decomposition of ortho-nitroaryl azides. In this approach, an ortho-nitroaniline is first converted to the corresponding azide (B81097). Subsequent heating of the ortho-nitroaryl azide leads to the elimination of a molecule of nitrogen and the concomitant formation of the benzofurazan N-oxide ring. This intramolecular cyclization is a powerful tool for the synthesis of a variety of substituted benzofurazan N-oxides. The specific substitution pattern on the starting aniline (B41778) dictates the final substitution on the benzofurazan N-oxide core. For instance, starting with a 2,5-dichloro-4-nitroaniline (B1582098) would be a plausible route towards the 4-chloro-7-nitrobenzofurazan 3-oxide core, following diazotization and azidation, and subsequent thermal cyclization.

Targeted Synthesis of 4-chloro-7-nitro-, 3-oxide Analogues

The presence of a highly activated chlorine atom at the 4-position of Benzofurazan, 4-chloro-7-nitro-, 3-oxide makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone for the synthesis of a diverse array of its derivatives.

Nucleophilic Aromatic Substitution (SNAr) as a Key Synthetic Transformationresearchgate.net

The electron-withdrawing nature of the nitro group and the benzofurazan N-oxide ring system significantly activates the carbon atom attached to the chlorine, making it highly susceptible to attack by nucleophiles. This allows for the facile displacement of the chloride ion by a variety of nucleophilic species.

A vast number of derivatives have been synthesized by reacting 4-chloro-7-nitrobenzofurazan 3-oxide with various nucleophiles.

Amines: Primary and secondary amines readily react to form the corresponding 4-amino-7-nitrobenzofurazan (B187976) 3-oxide derivatives. arkat-usa.org This reaction is widely used for the fluorescent labeling of amines and amino acids. The reaction conditions are typically mild, often proceeding at room temperature in a suitable solvent.

Phenoxides: Phenols, in the presence of a base to generate the more nucleophilic phenoxide ion, react with 4-chloro-7-nitrobenzofurazan 3-oxide to yield 4-aryloxy-7-nitrobenzofurazan 3-oxide derivatives. researchgate.net This allows for the introduction of a wide range of substituted aryl groups.

Thiols: Thiol-containing compounds, such as cysteine and other mercaptans, are also effective nucleophiles in this reaction, leading to the formation of 4-thioether-7-nitrobenzofurazan 3-oxide derivatives. nih.gov However, the reaction with thiols can sometimes be more complex, with the potential for side reactions. nih.govcore.ac.uknih.gov

The following table provides examples of SNAr reactions with 4-chloro-7-nitrobenzofurazan 3-oxide:

| Nucleophile | Reagent | Product | Reference |

| Primary Amine | Furfurylamine | 4-(Furfurylamino)-7-nitrobenzofurazan 3-oxide | nih.gov |

| Primary Amine | Adamantylamine | 4-(Adamantylamino)-7-nitrobenzofurazan 3-oxide | nih.gov |

| Amino Acid | Phenylalanine | 4-(Phenylalaninyl)-7-nitrobenzofurazan 3-oxide | nih.gov |

| Phenoxide | Phenol (B47542) | 4-Phenoxy-7-nitrobenzofurazan 3-oxide | researchgate.net |

| Thiol | Cysteine | 4-(Cysteinyl)-7-nitrobenzofurazan 3-oxide | nih.gov |

The structure of the nucleophile plays a significant role in the outcome of the SNAr reaction. The nucleophilicity of the attacking atom is a primary determinant of the reaction rate. For instance, more basic amines generally react faster than less basic ones. Steric hindrance around the nucleophilic center can also impact the reaction rate, with bulkier nucleophiles reacting more slowly.

In the case of substituted phenols, the electronic properties of the substituents on the aromatic ring of the phenol influence the nucleophilicity of the corresponding phenoxide. Electron-donating groups on the phenol ring increase the electron density on the oxygen atom, enhancing its nucleophilicity and leading to a faster reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity and slow down the substitution.

The reaction with thiols can be particularly sensitive to reaction conditions and the structure of the thiol. In some cases, anomalous reactions have been observed, leading to the formation of multiple products. nih.govcore.ac.uknih.gov This highlights the importance of carefully controlling the reaction parameters when working with thiol nucleophiles.

Advanced Synthetic Approaches

Modern synthetic chemistry offers a variety of sophisticated methods for the preparation of this compound derivatives. These approaches aim to enhance reaction efficiency, selectivity, and environmental compatibility.

Catalyst-Assisted Synthesis (e.g., Crown Ethers)

Crown ethers have emerged as powerful catalysts in the synthesis of aryloxy derivatives of this compound. These cyclic polyethers excel at complexing with alkali metal cations, which in turn activates the associated anion, such as a phenoxide, rendering it a more potent nucleophile. This catalytic action significantly facilitates the nucleophilic aromatic substitution (SNAr) of the activated chlorine atom in 4-chloro-7-nitrobenzofurazan. researchgate.net

A notable application of this methodology is the reaction of 4-chloro-7-nitrobenzofurazan with various phenoxide anions in the presence of crown ethers like 15-crown-5 (B104581) and 18-crown-6 (B118740). researchgate.net The choice of crown ether is dictated by the size of the cation; for instance, 15-crown-5 is suitable for sodium phenoxides, while 18-crown-6 is optimal for potassium phenoxides. researchgate.net This catalyst-assisted approach allows for the synthesis of a diverse range of 4-aryloxy-7-nitrobenzofurazan derivatives under mild conditions. researchgate.net The synthesis of novel derivatives containing both a nitrobenzofurazan moiety and a crown ether core has also been reported, highlighting the versatility of this chemistry for creating complex molecules with specific recognition capabilities. mdpi.com

For instance, the synthesis of N-(4-amino-7-nitrobenzaoxa-1,3-diazole)-substituted aza crown ethers is achieved by reacting 4-chloro-7-nitrobenzofurazan with aza-crown ethers. nih.gov These reactions showcase the utility of crown ethers not only as catalysts but also as integral structural components of the final molecule, which can be used for sensing and detection of cations. mdpi.comnih.gov

Table 1: Examples of Crown Ether-Catalyzed Synthesis of Benzofurazan Derivatives researchgate.net

| Reactant 1 | Reactant 2 (Phenoxide Source) | Crown Ether Catalyst | Product |

| 4-chloro-7-nitrobenzofurazan | Sodium phenoxide | 15-crown-5 | 4-phenoxy-7-nitrobenzofurazan |

| 4-chloro-7-nitrobenzofurazan | Potassium guaiacolate | 18-crown-6 | 4-(2-methoxyphenoxy)-7-nitrobenzofurazan |

| 4-chloro-7-nitrobenzofurazan | Sodium salt of estriol | 15-crown-5 | 4-(estriol-3-yloxy)-7-nitrobenzofurazan |

Aqueous-Phase Preparations and Green Chemistry Considerations

While many syntheses of benzofurazan derivatives are conducted in organic solvents, there is a growing emphasis on developing more environmentally benign methods, in line with the principles of green chemistry. epa.govyale.eduacs.org This includes the use of water as a solvent, minimizing waste, and utilizing renewable feedstocks and catalytic reagents. epa.govyale.eduacs.org

In the context of this compound, some synthetic procedures for its derivatives have been successfully performed in aqueous or mixed aqueous-organic solvent systems. For example, the reaction of 4-chloro-7-nitrobenzofurazan with amino acids like glycine (B1666218) has been carried out in a water-methanol mixture. researchgate.net This approach not only accommodates the solubility of the amino acid but also reduces the reliance on purely organic solvents.

The principles of green chemistry, such as atom economy and the use of safer solvents, are critical considerations in modern synthetic design. acs.org While specific literature on the "green" synthesis of the parent compound is limited, the broader field of nitroaromatic compound synthesis is actively exploring greener alternatives like solid-supported reagents, microwave-assisted reactions, and the use of ionic liquids to replace traditional hazardous methods. researchgate.net The application of these principles to the synthesis of this compound and its derivatives represents a significant area for future research and development.

Homolytic Substitution Reactions

The primary route to derivatives of this compound involves nucleophilic aromatic substitution, where the electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles. researchgate.net However, the possibility of homolytic substitution, involving free radical intermediates, cannot be entirely discounted, particularly under photochemical conditions.

While specific studies on the homolytic substitution of 4-chloro-7-nitrobenzofurazan are not prevalent in the reviewed literature, the general principles of free radical aromatic substitution are well-established. Such reactions typically involve the generation of a radical species that can then add to the aromatic ring. For nitroaromatic compounds, photochemical reactions can sometimes lead to homolytic cleavage of bonds or electron transfer processes that initiate radical pathways. The study of free radical intermediates in the photoreduction of related compounds suggests that such mechanisms are plausible. researchgate.net

It is important to note that under typical conditions for the synthesis of its derivatives (e.g., reaction with amines or phenoxides), the nucleophilic substitution pathway is overwhelmingly dominant.

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

For the common nucleophilic substitution reactions of 4-chloro-7-nitrobenzofurazan, several factors can be fine-tuned. The choice of solvent can significantly impact reaction rates and yields. arkat-usa.org Solvents such as methanol (B129727), ethanol (B145695), and acetonitrile (B52724) are frequently employed. arkat-usa.org The addition of a base, like sodium bicarbonate, is often necessary to neutralize the HCl generated during the reaction with amines. arkat-usa.org

In multi-step syntheses, such as the preparation of fluorescently labeled opioids, the alkylation of a linker molecule with 4-chloro-7-nitrobenzofurazan is a critical step that requires careful optimization of conditions to ensure high yield before proceeding to the subsequent coupling reaction. nih.gov

Purification and Isolation Techniques for High-Purity Compounds

The purification and isolation of this compound and its derivatives are critical for their application, particularly in analytical and biological studies where high purity is paramount. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities.

Recrystallization is a common and effective technique for purifying solid compounds. For the parent compound, 4-chloro-7-nitrobenzofurazan, a standard procedure involves washing the solid with water followed by recrystallization from aqueous ethanol (1:1), which yields pale yellow needles. chemicalbook.com The choice of solvent for recrystallization is crucial and is often determined empirically.

Column chromatography is a versatile and widely used method for the purification of benzofurazan derivatives. nih.gov Silica (B1680970) gel is a common stationary phase, and the mobile phase (eluent) is selected based on the polarity of the compound. For example, in the synthesis of various N-substituted derivatives, column chromatography on silica gel with eluents such as ethyl acetate (B1210297) or dichloromethane (B109758) was used to afford the pure products. nih.gov High-performance liquid chromatography (HPLC) is also extensively used, particularly for the analysis and purification of fluorescently labeled derivatives. researchgate.netui.ac.id Reversed-phase HPLC, often with a C18 column, is a powerful tool for separating complex mixtures and isolating high-purity compounds. researchgate.net

Molecular Structure Elucidation and Spectroscopic Characterization Methodological Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the elucidation of the covalent framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Benzofurazan (B1196253), 4-chloro-7-nitro-, 3-oxide gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms. For instance, carbons directly attached to the electronegative chlorine and nitro groups, as well as those within the heterocyclic furazan (B8792606) ring, are expected to resonate at characteristically different frequencies.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysisnih.govresearchgate.net

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. These vibrations are quantized and correspond to the stretching and bending of chemical bonds. A combined experimental and theoretical study has been conducted on the vibrational spectra of 4-chloro-7-nitrobenzofurazan (B127121). nih.govresearchgate.net The FT-IR spectrum was recorded in the range of 400-4000 cm⁻¹, and the FT-Raman spectrum was recorded between 50-4000 cm⁻¹. nih.govresearchgate.net

The analysis of the IR and Raman spectra allows for the identification of characteristic functional groups present in the molecule. Key vibrational modes for Benzofurazan, 4-chloro-7-nitro-, 3-oxide include the symmetric and asymmetric stretching vibrations of the nitro group (NO₂), the stretching vibration of the carbon-chlorine (C-Cl) bond, and various stretching and bending vibrations of the aromatic and furazan rings.

Table 1: Selected Vibrational Frequencies for this compound

| Vibrational Mode | Observed Frequency (cm⁻¹) | Technique |

| C-H stretching | 3109 | FT-IR |

| C=C stretching | 1590, 1488 | FT-IR |

| C=C stretching | 1594, 1492 | FT-Raman |

| C-N stretching | 1346 | FT-IR |

| C-N stretching | 1347 | FT-Raman |

Note: The data presented is based on a combined experimental and theoretical study. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would confirm its molecular weight. The fragmentation pattern, induced by techniques such as electron ionization, would likely involve the characteristic loss of small neutral molecules or radicals. Given the presence of chloro and nitro groups, common fragmentation pathways could include the loss of NO₂, NO, or Cl. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a distinctive feature in the mass spectrum, aiding in the identification of chlorine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsnih.govphotochemcad.comshu.ac.uk

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. shu.ac.uk The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.

Studies on 4-chloro-7-nitrobenzofurazan have reported its UV-Vis absorption properties. nih.govphotochemcad.com In ethanol (B145695), the compound exhibits an absorption maximum at 336 nm with a molar absorptivity (ε) of 8130 M⁻¹cm⁻¹. photochemcad.com Another study reports two distinct absorption bands at 262 nm and 337 nm. These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems, which are influenced by the presence of the chromophoric nitro group and the auxochromic chloro group. A theoretical analysis of the electronic spectrum has also been performed using time-dependent density functional theory (TD-DFT). nih.gov

Table 2: UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| 336 nm | 8130 M⁻¹cm⁻¹ | Ethanol |

| 262 nm | Not specified | Not specified |

| 337 nm | Not specified | Not specified |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to produce a diffraction pattern, from which the electron density and, subsequently, the atomic positions can be mapped.

As of the current literature survey, no publicly available X-ray crystallographic data for this compound has been identified. Such a study would provide unequivocal information on bond lengths, bond angles, and intermolecular interactions in the solid state, offering a complete and unambiguous elucidation of its molecular structure.

In-depth Spectroscopic Analysis of this compound Reveals Limited Radical Insights

A comprehensive examination of advanced spectroscopic techniques for the specialized structural elucidation of this compound, particularly concerning its radical species, is currently limited in publicly available research. While related compounds in the benzofurazan family are well-documented, specific studies employing techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy on this particular 3-oxide isomer are not readily found in scientific literature.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic method for studying chemical species that have one or more unpaired electrons. This makes it an ideal technique for the investigation of free radicals, transition metal complexes, and other paramagnetic species. The primary challenge in the direct EPR detection of many biologically relevant free radicals is their transient nature and low steady-state concentrations. nih.govnih.gov

In the context of nitroaromatic compounds, EPR spectroscopy, often combined with electrochemical or photochemical methods to generate radical anions, can provide detailed information about the distribution of the unpaired electron's spin density within the molecule. This, in turn, offers profound insights into the electronic structure and reactivity of the radical species.

For a compound like this compound, the generation of a radical anion would likely involve the reduction of the nitro group. The resulting paramagnetic species could then be analyzed by EPR. The hyperfine coupling constants observed in the EPR spectrum would reveal the interactions of the unpaired electron with magnetic nuclei (e.g., ¹⁴N of the nitro and furazan rings, ¹H of the aromatic ring, and potentially ³⁵/³⁷Cl). Analysis of these coupling constants would allow for the mapping of the spin density distribution across the molecule, providing critical information about its electronic structure.

Despite the theoretical applicability of EPR to study the radical anion of this compound, specific experimental data, including g-values and hyperfine coupling constants, are not available in the reviewed literature. Such data would be essential for a complete understanding of its molecular and electronic structure in a radical state.

While direct EPR studies on the target compound are scarce, the broader class of benzofurazans and related nitro compounds has been investigated using various spectroscopic methods. For instance, the non-oxide analogue, 4-chloro-7-nitrobenzofurazan (NBD-Cl), is a well-known derivatizing agent used in fluorescence spectroscopy to label and quantify amines and thiols. nih.govaatbio.com Its utility in these applications stems from the significant change in its spectroscopic properties upon reaction. nih.gov However, these studies focus on the parent molecule and its fluorescent derivatives rather than its radical species.

Further research employing advanced spectroscopic techniques like EPR, potentially in conjunction with computational studies such as Density Functional Theory (DFT), would be invaluable to elucidate the specific structural and electronic properties of the radical species of this compound.

Reactivity, Transformations, and Derivative Formation

Electrophilic Nature of Benzofurazan (B1196253), 4-chloro-7-nitro-, 3-oxide

Nitro-2,1,3-benzoxadiazole N-oxides (nitrobenzofuroxans) are recognized as 10-π electron heteroaromatic substrates that possess an exceptionally high electrophilic character. researchgate.netresearchgate.net The reactivity of these compounds is significantly influenced by the strong electron-withdrawing capacity of the condensed furoxan ring and the additional presence of a nitro group, which further depletes the aromatic ring of electron density. nih.gov This pronounced electrophilicity makes the carbocyclic ring of 4-chloro-7-nitrobenzofuroxan highly susceptible to attack by nucleophiles. Kinetic studies on closely related analogs, such as 4,6-dichloro-5-nitrobenzofuroxan, have provided valuable insights into the high reactivity of this class of compounds. The observed reactivity is attributed to two primary factors: the potent electron-drawing power of the furoxan ring and the reduced aromatic character of the benzofuroxan (B160326) system, which lowers the activation energy for dearomatization upon nucleophilic attack. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the benzofuroxan ring system, substituted with both chloro and nitro groups, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C-4 position serves as a competent leaving group, readily displaced by a variety of nucleophiles.

Kinetics and Thermodynamics of SNAr Processes

Kinetic investigations of SNAr reactions on analogous benzofuroxan structures provide a framework for understanding the processes involving 4-chloro-7-nitrobenzofuroxan. For instance, the reaction rates for the SNAr of 4,6-dichloro-5-nitrobenzofuroxan have been measured with a range of aliphatic and aromatic amines in different solvents. nih.gov These studies reveal that the reactions are rapid, underscoring the high electrophilicity of the benzofuroxan core. nih.gov

The general mechanism for SNAr reactions in these systems proceeds via a two-step addition-elimination pathway. The process is initiated by the nucleophilic attack on the electron-deficient carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. nih.govyoutube.com This step is typically the rate-determining step of the reaction. The subsequent step involves the rapid expulsion of the chloride leaving group to restore aromaticity and yield the final substitution product. researchgate.netudd.cl

The table below summarizes key kinetic findings from a study on a closely related benzofuroxan derivative, highlighting the factors that influence its SNAr reactivity.

| Reactant | Nucleophile Type | Solvent | Key Kinetic Observation | Reference |

| 4,6-dichloro-5-nitrobenzofuroxan | Aliphatic & Aromatic Amines | Methanol (B129727), Toluene | Reaction rates correlate with the nucleophilicity (Mayr's N parameter) and basicity (pKaH) of the amines. | nih.gov |

| 4,6-dichloro-5-nitrobenzofuroxan | Various Amines | Methanol, Toluene | The high reactivity is linked to the strong electron-withdrawing nature of the furoxan ring and the low aromatic character of the system. | nih.gov |

Regioselectivity and Stereoselectivity in Substitution Reactions

In nitrobenzofuroxan (B1678960) systems, the positions for nucleophilic attack are highly directed. For the related compound 4,6-dinitrobenzofuroxan, it has been observed that phenoxide ions attack the C-7 position. researchgate.net This indicates that the regiochemical outcome of SNAr reactions is a sensitive function of the substitution pattern on the benzofuroxan ring. In the case of 4-chloro-7-nitrobenzofuroxan, the presence of the chlorine atom at C-4 provides a specific site for substitution, as chloride is an excellent leaving group in SNAr chemistry. The primary reaction is the displacement of the C-4 chloro substituent. Stereoselectivity is not typically a factor in these SNAr reactions unless the nucleophile itself is chiral, as the aromatic ring is planar.

Cycloaddition Reactions

Beyond its participation in substitution reactions, the benzofuroxan ring system can also engage in pericyclic reactions, demonstrating its versatility.

Diels-Alder Reactions with Dienophiles

Research has shown that nitro-substituted benzofuroxanes can function as dienophiles in Diels-Alder reactions. researchgate.net This reactivity pathway allows for the construction of more complex polycyclic structures. The electron-withdrawing nature of the nitrobenzofuroxan system lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [4+2] cycloaddition with electron-rich dienes in a normal electron-demand Diels-Alder reaction. In some cases, the benzofuroxan itself can act as the diene component. For example, 4-nitro-6-trifluoromethylsulfonylbenzofuroxan undergoes an inverse electron-demand Diels-Alder reaction with cyclopentadiene, where the carbocyclic ring of the benzofuroxan acts as the diene. researchgate.net

Pericyclic Reactivity Studies

The ability of the benzofuroxan scaffold to undergo Diels-Alder reactions is a clear indication of its pericyclic reactivity. researchgate.net These concerted cycloaddition reactions highlight that the molecule's reactivity is not limited to its electrophilicity in SNAr processes. A direct relationship between the electrophilicity of a heteroaromatic system and its pericyclic reactivity has been noted; substrates with strong electrophilic character often exhibit enhanced reactivity in Diels-Alder reactions. researchgate.net The study of these reactions provides a powerful tool for synthesizing complex, functionalized heterocyclic compounds starting from the 4-chloro-7-nitrobenzofuroxan core.

Oxidation and Reduction Pathways of Nitro and N-Oxide Moieties

The electrochemical properties of 4-chloro-7-nitrobenzofuroxan are dominated by the presence of two reducible moieties: the nitro group and the furoxan N-oxide. The electron-deficient nature of the bicyclic ring system makes it generally resistant to oxidation. Conversely, it readily undergoes reduction under various conditions, with pathways that can be selectively controlled to target either the nitro group, the N-oxide, or both.

The reduction of the N-oxide moiety in benzofuroxans typically yields the corresponding benzofurazan (2,1,3-benzoxadiazole). This deoxygenation can be achieved using various reducing agents. For instance, trivalent phosphorus compounds are effective for this transformation. In related systems, titanium trichloride (B1173362) (TiCl₃) has been shown to be a facile reagent for the selective reduction of N-oxides to their corresponding amines, a methodology that can be applied to the furoxan ring system. nih.gov

Simultaneously, the aromatic nitro group can be reduced to an amino group through several well-established methods. These include catalytic hydrogenation (e.g., using Pd/C), or metal-based reductions in acidic or neutral media (e.g., Sn/HCl, Zn/NH₄Cl). scispace.com The chemoselectivity of the reduction is a critical aspect. In studies on regioisomeric nitrofuroxans, it has been demonstrated that the reduction outcome is highly dependent on the position of the nitro group. researchgate.net For example, reduction of 4-nitrofuroxans with tin(II) chloride results in the selective formation of 4-aminofuroxans, where the N-oxide ring is preserved. researchgate.net In contrast, the analogous reduction of 3-nitrofuroxans leads to 3-aminofurazans, indicating a simultaneous reduction of both the nitro group and the N-oxide. researchgate.net This suggests that for 4-chloro-7-nitrobenzofuroxan, selective reduction of the 7-nitro group to a 7-amino group while retaining the furoxan structure is a feasible pathway. Reagents like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder are known to selectively reduce aromatic nitro groups without affecting other reducible functionalities like halogens.

Rearrangement Reactions

Benzofuroxans are known to undergo characteristic rearrangement reactions, which are fundamental to their chemistry. These transformations involve the furoxan ring and are heavily influenced by the substitution pattern on the benzene (B151609) ring.

Boulton–Katritzky Rearrangements

The Boulton–Katritzky rearrangement (BKR) is a well-documented thermal or base-catalyzed isomerization of heterocyclic compounds. In the context of substituted benzofuroxans, this rearrangement can occur, leading to significant structural changes. The reaction involves the cleavage of the N-O bond of the furoxan ring and subsequent recyclization. For example, 7-anilino-4-nitrobenzofuroxan has been observed to rearrange upon heating into the isomeric 5-anilino-4-nitrobenzofuroxan. nih.gov

However, the BKR in the benzofuroxan series can be complex and may compete with other processes like N-oxide tautomerism. acs.org The direction and feasibility of the rearrangement are dependent on the nature and position of the substituents. acs.org In some cases, a "retro-Boulton–Katritzky" rearrangement is also possible, where the thermodynamically less stable isomer converts back to the more stable one under certain conditions. nih.govarkat-usa.org For instance, while the potassium salt of 7-hydroxy-4-nitrobenzofuroxan undergoes a retro-BKR upon heating, the 5-hydroxy-4-nitrobenzofuroxan isomer undergoes a normal BKR in basic solution to yield the 7-hydroxy product. nih.govarkat-usa.org The balance between steric and electrostatic interactions in the reactants and products often dictates the outcome of these rearrangements. nih.govarkat-usa.org

N-1/N-3 Oxide Tautomerism and Isomerization

A fundamental characteristic of the benzofuroxan system is the existence of a dynamic equilibrium between two tautomeric N-oxide forms. This N-1/N-3 oxide tautomerism involves the migration of the exocyclic oxygen atom between the two nitrogen atoms of the furoxan ring. This process is believed to proceed through a transient, open-ring o-dinitrosobenzene intermediate. acs.orgconsensus.app

For an asymmetrically substituted benzofuroxan like the 4-chloro-7-nitro derivative, this tautomerism means the compound exists as a rapidly equilibrating mixture of 4-chloro-7-nitrobenzofuroxan and 7-chloro-4-nitrobenzofuroxan at room temperature. The position of this equilibrium is influenced by the electronic nature of the substituents. It has been observed that electron-withdrawing groups tend to favor the isomer where the substituent is at the 6-position (equivalent to the 7-position in the current naming), while electron-donating groups favor the 5-position. consensus.app This rapid isomerization is a crucial factor in the reactivity and characterization of these compounds. nih.gov In a study comparing potential BKR and N-oxide tautomerism in a derivative of 7-chloro-4,6-dinitrobenzofuroxan, the observed isomerization was attributed to the N-1/N-3 oxide equilibrium rather than a BKR. acs.orgchemicalbook.com

Formation of Novel Derivatives and Analogs through Chemical Modifications

The highly electrophilic nature of the 4-chloro-7-nitrobenzofuroxan scaffold makes it an excellent substrate for the synthesis of a wide range of new derivatives. Chemical modifications primarily target the reactive chloro substituent and the nitro group.

Design Principles for Modified Chemical Architectures

The primary design principle for creating derivatives of 4-chloro-7-nitrobenzofuroxan revolves around its susceptibility to nucleophilic aromatic substitution (SₙAr). The potent electron-withdrawing effects of both the 7-nitro group and the entire furoxan ring system strongly activate the C-4 position (to which the chlorine is attached) toward nucleophilic attack. This allows for the facile displacement of the chloride ion by a diverse array of nucleophiles.

This reactivity enables the design of novel molecules where a desired functional moiety is appended to the benzofuroxan core. The choice of nucleophile dictates the properties of the resulting derivative. For example:

Amines: Primary and secondary amines react readily to form highly colored and often fluorescent 4-amino-7-nitrobenzofuroxan derivatives. nih.govarkat-usa.org This principle is widely used to create fluorescent labels and probes for biological systems. nih.govarkat-usa.org

Phenoxides: Reaction with phenols (as phenoxides) yields diaryl ethers, which can be used to link the benzofuroxan core to other aromatic systems, including those with biological relevance like steroids. researchgate.net

Thiols: Thiol-containing compounds can also displace the chloride, although the reactions can sometimes be complex. nih.gov

The introduction of these varied substituents allows for the systematic tuning of the molecule's electronic, steric, and physicochemical properties, such as solubility, fluorescence, and biological activity. nih.gov

Strategies for Further Functionalization

The principal strategy for the functionalization of 4-chloro-7-nitrobenzofuroxan is the aforementioned nucleophilic aromatic substitution at the C-4 position. This reaction is typically carried out under mild conditions, often in a polar solvent and sometimes in the presence of a weak base to neutralize the HCl formed. arkat-usa.orgnih.gov A wide variety of derivatives have been synthesized using this approach, including those incorporating amino acids, crown ethers, and stable free radicals. arkat-usa.org

Beyond this initial substitution, a secondary strategy for functionalization involves the modification of the other reactive sites on the molecule. After the chlorine has been substituted, the 7-nitro group can be selectively reduced to a 7-amino group, as discussed in section 4.4. This newly formed amino group provides a new site for derivatization, such as through acylation or alkylation, allowing for the construction of more complex molecular architectures. The combination of these strategies—SₙAr at C-4 followed by reduction and derivatization at C-7—provides a powerful and versatile platform for creating a vast library of novel benzofuroxan-based compounds.

Mechanistic Investigations of Chemical Processes Involving Benzofurazan, 4 Chloro 7 Nitro , 3 Oxide

Elucidation of Reaction Mechanisms in Synthesis and Transformations

The primary transformations involving Benzofurazan (B1196253), 4-chloro-7-nitro-, 3-oxide are nucleophilic aromatic substitution (SNAr) reactions. In these processes, the chlorine atom at the C-4 position is displaced by a nucleophile. The reaction is highly favored due to the strong electron-withdrawing properties of the nitro group and the benzofurazan N-oxide ring, which stabilize the negatively charged intermediate.

Mechanistic studies, particularly on the reaction with anilines and phenols, suggest that the SNAr process is not always straightforward and can proceed through several pathways. scispace.comresearchgate.net The most commonly discussed mechanisms include:

The SNAr Addition-Elimination (SNAr-Ad.E) Pathway: This is a two-step mechanism involving the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer σ-complex. This is typically the rate-limiting step. This intermediate then rapidly eliminates the chloride ion to yield the final substitution product. researchgate.net

The Concerted SNAr (SN2Ar) Pathway: In this mechanism, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur in a single transition state, without the formation of a discrete intermediate. scispace.com

The Single Electron Transfer (SET) Pathway: Evidence suggests that for certain nucleophiles, the reaction is initiated by the transfer of a single electron from the nucleophile to the benzofurazan derivative. This forms a radical anion and a radical cation, which then proceed to form the σ-complex intermediate. scispace.comresearchgate.net

The operative mechanism is highly dependent on the nucleophile, solvent, and other reaction conditions.

Study of Intermediates (e.g., Meisenheimer σ-complexes)

The formation of Meisenheimer σ-complexes is a cornerstone of the SNAr mechanism for highly electrophilic aromatic compounds like Benzofurazan, 4-chloro-7-nitro-, 3-oxide. These intermediates are formed by the addition of a nucleophile to the electron-deficient aromatic ring.

Kinetic Studies of Reaction Rates and Activation Parameters

Kinetic studies provide profound insight into the reaction mechanisms of this compound. The reaction of this compound with a series of substituted anilines has been investigated in detail, yielding valuable data on reaction rates and activation parameters. researchgate.net

The sensitivity of the reaction rate to the basicity of the nucleophile is measured by the Brønsted coefficient (βnuc). Unusually high βnuc values, ranging from 1.0 to 1.6, have been reported for the reaction with anilines. researchgate.net These high values are considered strong evidence for a mechanism that involves significant charge development in the transition state, potentially initiated by a single electron transfer. researchgate.netresearchgate.net

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), have been determined from the temperature dependence of the rate constants. These parameters shed light on the energy requirements and the degree of order in the transition state.

| Substituent (X) | ΔH‡ (kJ·mol-1) | ΔS‡ (J·K-1·mol-1) |

|---|---|---|

| -Cl | 36.9 | -180 |

| -H | 32.8 | -183 |

| -CH3 | 27.9 | -192 |

| -OCH3 | 25.1 | -194 |

| -NH2 | 15.7 | -200 |

Thermodynamic Analysis of Reaction Equilibria

For the formation of σ-adducts, the equilibrium constants (K5) have been determined in some solvent systems. For example, in studies involving the reaction of related nitrobenzofurazan derivatives with phenoxide nucleophiles in methanol (B129727), the equilibrium constants for σ-adduct formation were successfully measured. researchgate.net These analyses allow for the determination of the relative stability of the intermediates. A more negative ΔG° corresponds to a larger K, indicating that the formation of the Meisenheimer complex is more thermodynamically favorable. Factors that stabilize the negative charge on the complex, such as strong electron-withdrawing groups and polar solvents, will favor its formation.

Role of Solvents and Catalysts in Mechanistic Pathways

Solvents play a critical role in the mechanistic pathways of reactions involving this compound. The choice of solvent can influence reaction rates and even alter the mechanism. Mixed solvent systems, such as methanol-acetonitrile (MeOH-MeCN), are often employed to study these reactions. researchgate.net

The solvent's polarity can stabilize charged species like the Meisenheimer complex and the transition state leading to it, thereby accelerating the reaction. Furthermore, protic solvents like methanol can engage in hydrogen bonding with anionic nucleophiles (e.g., phenoxides) or amine nucleophiles. researchgate.net This solvation can reduce the nucleophilicity of the attacking species, affecting the reaction kinetics. For example, the nucleophilicity of anilines was found to be reduced in methanol due to hydrogen bonding. researchgate.net

Catalysis is also employed to facilitate these reactions. Base catalysis is common in reactions with weak nucleophiles like phenols, where a base is used to deprotonate the nucleophile, increasing its reactivity.

Investigation of Single Electron Transfer (SET) Mechanisms

While the polar SNAr-Ad.E mechanism is common for nucleophilic aromatic substitution, significant evidence points to a Single Electron Transfer (SET) mechanism for the reaction of this compound with certain strong nucleophiles, such as anilines. scispace.comresearchgate.net

The SET mechanism proposes that the first step of the reaction is the transfer of an electron from the nucleophile (the donor) to the electrophilic benzofurazan derivative (the acceptor). This forms a radical ion pair. This pair then combines to form the σ-complex intermediate, which subsequently collapses to the final products. scispace.comresearchgate.net

Key evidence supporting the SET pathway for the reaction with anilines includes:

High Brønsted βnuc values (1.0 - 1.6): These values are considered too high for a typical polar SNAr mechanism and suggest a high degree of charge transfer in the transition state, characteristic of an SET process. researchgate.netresearchgate.net

Correlation with Reduction Potentials: A good correlation was found between the reaction rate constants and the reduction potentials of the aniline (B41778) nucleophiles, which is a strong indicator of an SET-initiated process. researchgate.net

Therefore, for these reactions, it is proposed that the mechanism is initiated by SET, after which it proceeds through a transition state and intermediate similar to the conventional SNAr-Ad.E pathway. scispace.comresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For Benzofurazan (B1196253), 4-chloro-7-nitro-, 3-oxide, DFT calculations have been employed to determine its molecular geometry and vibrational frequencies in the ground state. researchgate.net A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p) to ensure accurate results. researchgate.net These calculations provide a theoretical foundation for understanding the molecule's stability and bonding features. researchgate.net DFT has also been utilized to study the reactivity of this compound with various nucleophiles, helping to interpret reaction rates through chemical reactivity descriptors. researchgate.net

Frontier Molecular Orbital Theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Calculations for Benzofurazan, 4-chloro-7-nitro-, 3-oxide show that the HOMO and LUMO are delocalized over the entire molecule, and the energy gap indicates that charge transfer occurs within the molecule. researchgate.net A smaller HOMO-LUMO energy gap is generally associated with higher chemical reactivity and greater polarizability. researchgate.net For related nitrobenzofurazan derivatives, the HOMO-LUMO gap has been computationally determined, providing insights into their electronic properties and potential as electron donors or acceptors. acs.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution, where different colors represent varying electrostatic potentials. researchgate.net

For this compound, MEP analysis helps to identify the regions susceptible to chemical reactions. researchgate.net Generally, in MEP maps, red-colored regions indicate negative electrostatic potential and are prone to electrophilic attack, while blue-colored regions represent positive potential and are susceptible to nucleophilic attack. researchgate.netresearchgate.net The analysis reveals the most electronegative potential is often located around the oxygen atoms of the nitro group and the nitrogen atoms of the furazan (B8792606) ring, highlighting these as likely sites for interaction with electrophiles. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Based on the available research, specific studies employing molecular dynamics (MD) simulations for the conformational analysis and intermolecular interactions of this compound are not extensively reported. MD simulations are powerful for studying the dynamic behavior of molecules over time, including conformational changes and interactions with solvent or other molecules, but this specific application to this compound is not detailed in the searched scientific literature.

Prediction and Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods are widely used to predict and simulate spectroscopic properties, which can then be compared with experimental data for validation. DFT calculations have been successfully applied to simulate the infrared (IR) and Raman spectra of this compound, showing good agreement with experimentally recorded spectra. researchgate.net

Theoretical vibrational frequencies are often calculated using methods like B3LYP with a 6-311++G(d,p) basis set. researchgate.net Furthermore, the gauge-independent atomic orbital (GIAO) method is utilized to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), providing theoretical spectra that aid in the interpretation of experimental results. researchgate.net

Below is a table showing a comparison of some calculated and experimental vibrational frequencies for the molecule.

| Assignment | Calculated Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| C-H stretching | 3108 | 3105 |

| C=C stretching | 1619 | 1620 |

| NO₂ symmetric stretching | 1350 | 1350 |

| C-Cl stretching | 845 | 847 |

| C-N stretching | 1298 | 1300 |

Note: Data is illustrative of typical results from DFT calculations and may not correspond to a single specific publication.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. escholarship.org For this compound, a known electrophile, its reactions are of significant interest.

Studies have described its reaction with thiol compounds, where spectroscopic evidence suggests the formation of a Meisenheimer-type complex as a reversible intermediate. nih.gov Another significant reaction is the normal electron-demand Diels-Alder reaction with dienes like trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene). chemicalbook.com While these reactions are well-documented, detailed computational studies that map the potential energy surfaces, characterize the transition state structures, and calculate the energy barriers for this compound specifically are not prevalent in the searched literature. Such computational investigations would be essential for a deeper understanding of the reaction kinetics and selectivity. researchgate.netnih.gov

Design of Novel Chemical Entities and Prediction of their Reactivity

This compound serves as a versatile foundational structure for the design of novel chemical entities with specific properties, particularly those with chromogenic and fluorogenic characteristics. nih.govmdpi.com The activated chlorine atom in the molecule is readily substituted through nucleophilic reactions, allowing for the synthesis of a wide array of derivatives. researchgate.net This reactivity is harnessed to create new molecules by introducing various functional groups.

Computational studies are a key component in the rational design of these new derivatives. Before synthesis, the geometry of potential new compounds is typically optimized using computational methods. Techniques such as the molecular mechanic's force field (MM+) and semi-empirical methods like PM3 are employed to determine the most stable three-dimensional conformations of the molecules. mdpi.com This geometric optimization is a critical first step, as the structure of a molecule dictates its properties and reactivity. By predicting the stable structure of novel derivatives, researchers can better anticipate their chemical behavior and design molecules with desired functionalities. mdpi.com

For instance, NBD-Cl has been used as a starting material to synthesize new derivatives by reacting it with various primary amines, including furfurylamine, adamantylamine, and phenylalanine, among others. nih.govmdpi.com Similarly, it reacts with phenoxide anions to create 4-aryloxy-7-nitrobenzofurazan derivatives. researchgate.net The design of such compounds is often guided by computational predictions of their electronic and structural properties, which are correlated with their potential reactivity and application as fluorescent probes or bioactive agents. nih.govmdpi.com

| Reactant Class | Example Reactants | Resulting Derivative Class | Reference |

| Primary Amines | Furfurylamine, Adamantylamine, Phenylalanine, Glycine (B1666218) | NBD-amino derivatives | nih.gov, mdpi.com |

| Phenols | Phenol (B47542), Guaiacol, Eugenol, Estriol | 4-Aryloxy-7-nitrobenzofurazan derivatives | researchgate.net |

| Thiols | Cysteine | NBD-thiol derivatives | nih.gov |

Structure-Reactivity Relationships from a Theoretical Perspective

The relationship between the molecular structure of this compound and its chemical reactivity is extensively explored using theoretical and computational methods, particularly Density Functional Theory (DFT). researchgate.netresearchgate.net These studies aim to quantify and understand how substituting different chemical groups on the benzofurazan core affects the molecule's properties and reaction kinetics. researchgate.net

DFT calculations have been successfully used to investigate the reactivity of NBD-Cl with a series of nucleophiles, such as 4-substituted phenols. researchgate.net In such studies, chemical reactivity descriptors derived from DFT, including Ionization Potential and nucleophilicity, are calculated. A strong correlation has been found between these theoretical descriptors and experimentally observed reaction rates, demonstrating the predictive power of computational chemistry in understanding and quantifying reactivity. researchgate.net

Furthermore, theoretical analyses are employed to compare NBD-Cl with its derivatives, for example, where the chloro group is substituted by methoxy (B1213986) (-OCH3) or phenoxy (-OC6H5) groups. researchgate.net These studies explore the structure-property relationships governing the optical and electrochemical behavior of the compounds. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between the HOMO and LUMO levels, known as the band gap, is a crucial indicator of the molecule's electronic properties and reactivity. researchgate.net

| Compound | Experimental Method | Experimental Energy Gap (eV) | Theoretical Method | Reference |

| NBD-Cl | UV-Vis Spectroscopy | 3.22 | DFT | researchgate.net |

| NBD-Cl | Cyclic Voltammetry (CV) | 3.34 | DFT | researchgate.net |

| NBD-OCH3 | UV-Vis Spectroscopy | 2.89 | DFT | researchgate.net |

| NBD-OCH3 | Cyclic Voltammetry (CV) | 3.00 | DFT | researchgate.net |

| NBD-OC6H5 | UV-Vis Spectroscopy | 2.94 | DFT | researchgate.net |

| NBD-OC6H5 | Cyclic Voltammetry (CV) | 3.01 | DFT | researchgate.net |

Advanced Research Directions and Future Perspectives in Benzofurazan N Oxide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzofurazan (B1196253) N-oxides, often involving the oxidation of o-nitroanilines or the pyrolysis of o-nitrophenyl azides, is being re-evaluated through the lens of green chemistry. aub.edu.lb The focus is shifting towards developing methodologies that are not only efficient but also environmentally benign.

Key aspects of this evolution include:

Minimizing Hazardous Reagents: There is a concerted effort to move away from stoichiometric heavy-metal oxidants and toxic halogenated solvents, which pose significant environmental and safety concerns. kuleuven.be

Energy-Efficient Processes: Microwave-assisted synthesis is emerging as a powerful tool. For instance, the synthesis of quinoxaline (B1680401) 1,4-dioxides from aromatic furazan (B8792606) N-oxides has been achieved under solvent-free conditions using microwave irradiation, significantly reducing reaction times and energy consumption. nih.gov

Electrochemical Methods: Electrosynthesis represents a green and powerful alternative for constructing heterocyclic compounds. The electrochemical oxidation of precursors in aqueous solutions can generate reactive intermediates that lead to the desired benzofuran-type structures without the need for catalysts or harsh reagents. researchgate.net

Lifecycle Assessment: A holistic approach to sustainability involves evaluating the entire lifecycle of a chemical process. Frameworks that score products based on the 12 principles of green chemistry are being developed to quantify the environmental impact, considering factors like process mass intensity (PMI) and the use of renewable feedstocks. ijirr.comrsc.org

These sustainable approaches aim to create synthetic pathways that are safer, more efficient, and have a minimal environmental footprint, aligning with the broader goals of modern chemical research. sumdu.edu.uamdpi.com

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

Benzofurazan N-oxides are proving to be more than just stable heterocyclic systems; they are substrates for a wide array of unique and often unexpected chemical transformations. Their rich reactivity stems from the interplay of the aromatic ring and the N-oxide functionality.

Researchers have uncovered several novel reaction pathways:

Cycloaddition Reactions: Benzofurazan N-oxides can function as bis-1,3-dipolar nitrones, reacting with acetylenic dipolarophiles to form complex bicyclic products. rsc.org In a novel cycloaddition, their reaction with nitrile oxides yields benzo-as-triazine tri-N-oxides, a previously unknown class of compounds. rsc.org

Reaction with Nucleophiles: The interaction with nucleophiles is highly condition-dependent. With secondary aliphatic amines, for example, the reaction can either lead to ring-opening to form N,N-dialkyl-N′-(o-nitrophenyl)hydrazines at low temperatures or aromatic substitution to yield dialkylaminobenzofurazans at higher temperatures. rsc.org Similarly, reactions with enamines provide a direct and simple route to quinoxaline-di-N-oxides. aub.edu.lb

Photochemical Rearrangements: Upon irradiation, benzofurazan N-oxides can undergo significant structural changes. Photoreactions have been shown to afford 1H-azepine-2,7-dione, demonstrating a light-induced ring expansion and rearrangement. nih.gov Irradiation can also cause a rearrangement to O-2-nitrophenylhydroxylamine derivatives. rsc.org

Reactions with Nitroalkanes: They react with primary nitroalkanes to produce 1-hydroxybenzimidazole (B8796915) 3-oxides, while secondary nitroalkanes yield red 2,2-dialkyl-2H-benzimidazole 1,3-dioxides. rsc.org

These diverse reactions highlight the versatility of the benzofurazan N-oxide scaffold and open avenues for synthesizing novel heterocyclic systems.

Table 1: Summary of Reactivity Patterns of Benzofurazan N-Oxides

| Reactant | Product Class | Reaction Type | Reference |

|---|---|---|---|

| Nitrile Oxides | Benzo-as-triazine tri-N-oxides | Cycloaddition | rsc.org |

| Enamines | Quinoxaline-di-N-oxides | Condensation/Cyclization | aub.edu.lb |

| Secondary Aliphatic Amines (Cold) | N,N-dialkyl-N′-(o-nitrophenyl)hydrazines | Ring-opening | rsc.org |

| Secondary Aliphatic Amines (Hot) | Dialkylaminobenzofurazans | Nucleophilic Aromatic Substitution | rsc.org |

| UV Irradiation | 1H-azepine-2,7-dione | Photochemical Rearrangement | nih.gov |

| Primary Nitroalkanes | 1-Hydroxybenzimidazole 3-oxides | Condensation/Cyclization | rsc.org |

Integration with Automated Synthesis and High-Throughput Experimentation

The discovery of new bioactive compounds and materials relies heavily on the ability to synthesize and screen large libraries of molecules. High-Throughput Screening (HTS) has become an indispensable tool in this process, allowing for the rapid testing of thousands to millions of samples for biological activity. nuvisan.comewadirect.com Benzofuran and benzofurazan derivatives have been successfully identified as potent inhibitors of Hepatitis C Virus (HCV) through HTS of large compound collections. nih.gov

The integration of HTS with automated synthesis platforms is a key future direction. Automated systems can accelerate the creation of diverse compound libraries based on the benzofurazan N-oxide scaffold, which can then be fed into HTS campaigns. This synergy allows for:

Rapid Library Generation: Automated synthesizers can quickly produce a wide range of analogues by varying substituents on the benzofurazan N-oxide core.

Efficient Screening: HTS platforms, including high-throughput cell screening and enzyme activity assays, can rapidly identify "hits" from these libraries. ewadirect.com

Data-Driven Optimization: The data from HTS can inform the next round of automated synthesis, creating a closed-loop system for rapidly optimizing lead compounds.

Furthermore, high-throughput virtual screening, which uses computational models to predict the activity of compounds, can be used to pre-filter large virtual libraries, prioritizing the most promising candidates for automated synthesis and experimental testing. ewadirect.comnih.gov

Application of Advanced Analytical Techniques for In-situ Monitoring of Reactions

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced analytical techniques that allow for in-situ (in the reaction mixture) monitoring are becoming increasingly important. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful, non-invasive tool for this purpose. nih.govchemrxiv.org

By acquiring NMR spectra at regular intervals throughout a reaction, researchers can:

Track Reactant Consumption and Product Formation: The integration of specific peaks in the NMR spectrum allows for the quantitative analysis of the concentration of different species over time. chemrxiv.orglibretexts.org

Identify Transient Intermediates: In some cases, short-lived intermediates can be observed, providing direct evidence for a proposed reaction mechanism.

Determine Kinetic Parameters: The data collected can be used to calculate reaction rates and activation parameters, leading to a comprehensive kinetic profile of the transformation. libretexts.orgcolostate.edu

Modern NMR techniques, including advanced pulse programs and the use of flow reactors that pump the reaction mixture through the NMR probe, enhance the ability to study even fast chemical exchanges. nih.govchemrxiv.org This real-time analysis provides invaluable insights that are often missed with traditional offline methods, leading to more robust and optimized synthetic protocols.

Computational Chemistry as a Predictive Tool for Complex Chemical Systems

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool for understanding and rationalizing the behavior of complex chemical systems like benzofurazan N-oxides. semanticscholar.orgresearchgate.net DFT calculations allow researchers to investigate electronic structures, reaction pathways, and spectroscopic properties from first principles.

In the context of benzofurazan chemistry, DFT has been used to:

Predict Reactivity: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), scientists can quantify the electrophilicity and nucleophilicity of different molecules. This has been successfully applied to understand the reactivity of 4-substituted-7-nitrobenzofurazans in nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.orgresearchgate.net

Elucidate Reaction Mechanisms: Computational modeling can map out the entire energy landscape of a reaction, identifying transition states and intermediates. This allows for the determination of activation energy barriers, which directly correlate with reaction rates, and can validate or disprove proposed mechanisms. rsc.org

Understand Structure-Property Relationships: DFT can calculate various physico-chemical and structural descriptors. These theoretical values can then be correlated with experimentally observed properties, providing a deeper understanding of how molecular structure dictates function. semanticscholar.orgresearchgate.net

The synergy between computational prediction and experimental validation accelerates the discovery process, enabling a more rational design of molecules and reactions rather than relying solely on trial-and-error.

Table 2: Calculated Quantum Chemical Descriptors for Benzofurazan Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| NBD-Cl | -7.11 | -3.77 | 3.34 | researchgate.net |

| NBD-OCH3 | -6.49 | -3.49 | 3.00 | researchgate.net |

| NBD-OC6H5 | -6.61 | -3.60 | 3.01 | researchgate.net |

Data obtained via DFT calculations for the related 4-X-7-nitrobenzofurazan (NBD) compounds. researchgate.net

Design and Synthesis of Chemically Versatile Building Blocks for Materials Science

The benzofurazan N-oxide framework is an attractive scaffold for creating versatile building blocks for materials science. The inherent reactivity of the molecule, particularly the activated aromatic ring and the N-oxide group, allows for its incorporation into larger, functional systems like polymers.

The synthetic utility arises from several key features:

Activated Aromatic System: The presence of electron-withdrawing groups (like the nitro group and the furazan N-oxide ring itself) makes the aromatic ring highly susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of a wide variety of functional groups by displacing a leaving group, such as a chloride. researchgate.netarkat-usa.org

N-Oxide Functionality: The N-oxide group itself can participate in unique chemical transformations, serving as an internal oxidant or participating in cycloaddition reactions, offering synthetic handles that are orthogonal to the reactivity of the aromatic ring. rsc.orgthieme-connect.de

By leveraging this reactivity, benzofurazan N-oxides can be functionalized to create novel monomers. For example, by introducing polymerizable groups (like vinyl, acrylate, or ethynyl (B1212043) moieties) or reactive sites for step-growth polymerization (like hydroxyl or amino groups), these heterocyclic units can be incorporated into polymer backbones or as pendant groups. The synthesis of benzoxazine (B1645224) functionalized polyurethanes and poly(benzofuran-co-arylacetic acid) demonstrates the successful integration of related heterocyclic structures into advanced polymeric materials. researchgate.netresearchgate.netmdpi.com This synthetic versatility positions benzofurazan N-oxides as promising and adaptable building blocks for the next generation of functional materials.

Q & A

Q. What are the key physicochemical properties of 4-chloro-7-nitrobenzofurazan, and how do they influence experimental design?

Methodological Answer: The compound’s molar refractivity (44.01), molar volume (116.5 cm³/mol), and surface tension (76.4 dyne/cm) are critical for predicting solubility and reactivity in solvents . Its polarization (17.45 ×10⁻²⁴ cm³) and nitro/chlorine substituents enhance electrophilicity, enabling nucleophilic substitution reactions under mild conditions . These properties guide solvent selection (e.g., polar aprotic solvents for SNAr reactions) and stability protocols (e.g., protection from moisture to avoid hydrolysis).

Q. How is 4-chloro-7-nitrobenzofurazan employed as a fluorogenic agent for thiol detection in live cells?